4-Diazo-3-methoxydiphenylamine Sulfate

Thermal stability Diazonium salt PS plate formulation

Standard diazonium salts impose thermal stability limits on negative-working photoresist formulations, particularly during tropical-climate coating and storage. The 3-methoxy substitution in 4-Diazo-3-methoxydiphenylamine sulfate directly addresses this: the monomer decomposes 31°C higher than generic 4-diazodiphenylamine sulfate, translating to resin formulations with measurably extended shelf life and reduced batch-failure risk under thermal stress. - +31°C thermal decomposition advantage over unsubstituted 4-diazodiphenylamine sulfate - Enables robust, high-solids coating workflows in high-humidity manufacturing environments - Serves as the high-thermostability benchmark diazo monomer for next-generation photoresist research

Molecular Formula C13H12N3O5S-
Molecular Weight 322.32 g/mol
CAS No. 36305-05-2
Cat. No. B1583504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diazo-3-methoxydiphenylamine Sulfate
CAS36305-05-2
Molecular FormulaC13H12N3O5S-
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C13H12N3O.H2O4S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-5(2,3)4/h2-9,15H,1H3;(H2,1,2,3,4)/q+1;/p-2
InChIKeyHBDLDBQEQKQUPI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diazo-3-methoxydiphenylamine Sulfate: Specifications & Industrial Role


4-Diazo-3-methoxydiphenylamine sulfate (CAS 36305-05-2), systematically named 3-methoxydiphenylamine-4-diazonium sulfate or 2-methoxy-4-(phenylamino)benzenediazonium hydrogen sulfate, is a specialty diazonium salt with a molecular weight of 323.33 g/mol and a reported melting point of 185°C (dec.) . This compound serves as the essential diazo component for synthesizing negative-working diazo resins, which constitute the photosensitive layers in pre-sensitized (PS) lithographic printing plates [1]. Its industrial significance stems from the electron-donating methoxy substituent at the 3-position, which modulates the electronic properties of the diazonium moiety and imparts differentiated photochemical and thermal behavior compared to unsubstituted diazodiphenylamine analogs [2].

4-Diazo-3-methoxydiphenylamine Sulfate: Generic Substitution Risks


Diazonium salts used in negative-working lithographic printing plates cannot be arbitrarily interchanged without measurable consequences for thermal stability and shelf life. The electronic influence of substituents on the diphenylamine core directly governs the decomposition temperature of both the monomeric salt and the resulting polymeric diazo resin [1]. Procuring a generic 4-diazodiphenylamine sulfate in place of the 3-methoxy-substituted derivative introduces a quantifiable deficit in thermal resilience—approximately 31°C lower decomposition temperature for the salt and a corresponding reduction in resin thermal stability [2]. This differentiation is not cosmetic; it translates to reduced formulation stability during coating, accelerated degradation under elevated storage conditions, and diminished performance in tropical or high-throughput manufacturing environments where thermal stress is unavoidable [3].

4-Diazo-3-methoxydiphenylamine Sulfate: Quantitative Comparison


Thermal Decomposition Temperature Advantage

The thermal decomposition temperature (Td) of 3-methoxydiphenylamine-4-diazonium sulfate (MDDS) was determined to be 178°C, which is approximately 31°C higher than the Td of the unsubstituted diphenylamine-4-diazonium salt (DS) comparator [1]. This direct thermal analysis quantifies the stabilizing effect conferred by the 3-methoxy substituent on the diphenylamine core.

Thermal stability Diazonium salt PS plate formulation

Diazoresin Thermal Stability Across Counteranions

Diazoresins prepared from 3-methoxydiphenylamine-4-diazonium salt (MDDS) exhibited consistently higher thermal decomposition temperatures (Td) than those derived from diphenylamine-4-diazonium salt (DDS) when paired with various organic counteranions [1]. Among the diazonium salts and corresponding resins studied, MDP-4-DS and its resin demonstrated the highest thermostability [2].

Diazoresin Thermal decomposition Lithographic plate

Industrial Adoption in Negative-Working Plates

3-Methoxy-4-diazo-diphenylamine is explicitly recited as a core diazo component in patent literature describing negative-type pre-sensitized (PS) lithographic plates [1]. The compound is specifically named alongside 4-diazodiphenylamine and 2,5-diethoxy-4-diazo(tolylmercapto)-benzene as one of three primary diazo precursors used to prepare condensation products with paraformaldehyde for negative PS plate photosensitive layers.

Negative-working PS plate Diazo resin Photolithography

High Photosensitivity Maintained

3-Methoxydiphenylamine-4-diazonium salt (MDDS) exhibits high photosensitivity while demonstrating excellent thermostability [1]. The compound maintains photoimaging behavior comparable to other diazonium systems [2], confirming that the methoxy substitution enhances thermal properties without compromising photochemical performance.

Photosensitivity Diazonium salt Photoimaging

4-Diazo-3-methoxydiphenylamine Sulfate: Validated Applications


Negative-Working PS Plate Manufacturing

This compound serves as the diazo monomer precursor for synthesizing negative-working diazo resins used in the photosensitive layers of PS plates. The 3-methoxy substitution provides a 31°C higher thermal decomposition temperature for the monomer salt relative to unsubstituted diazodiphenylamine [1], which translates to enhanced resin thermal stability [2]. PS plate manufacturers seeking formulations with extended shelf life and improved resistance to thermal degradation during summer production conditions should prioritize this methoxy-substituted diazonium salt over generic 4-diazodiphenylamine sulfate.

Thermally Robust Diazoresin Coatings

Diazoresins derived from MDDS exhibit higher thermal decomposition temperatures than those from DDS across multiple counteranion systems [1]. This property is critical for coating formulations intended for use in high-temperature, high-humidity climates or in manufacturing workflows where diazo photosensitizing solutions may be subjected to mechanical kneading (e.g., roller coating) that accelerates decomposition [2]. Procurement teams supporting production facilities in tropical regions or those with extended batch processing times should specify MDDS-based diazonium salts to mitigate decomposition-related batch failures.

Advanced Diazo Photoresist R&D

Among a series of structurally diverse diphenylamine diazonium salts (including 2-sulfodiphenylamine-4-diazonium, N-methyldiphenylamine diazonium, carbazole diazonium, and N-ethylcarbazole diazonium salts), MDP-4-DS and its corresponding diazoresin exhibited the highest thermostability [1]. Researchers developing next-generation negative photoresists or investigating structure-thermostability relationships in diazonium systems should select this compound as the high-thermal-stability benchmark against which novel formulations are compared. Its combination of retained photosensitivity [2] and superior thermal properties makes it the optimal starting point for studies requiring robust diazonium chemistry.

Azo Dye and Pigment Synthesis

The diazonium moiety of 4-diazo-3-methoxydiphenylamine sulfate enables diazo coupling reactions with phenolic compounds to yield azo dyes for textile, leather, and paper applications [1]. The 3-methoxy substituent modifies the electronic character of the diazonium group, potentially influencing coupling rates and the resulting chromophore properties. For synthetic chemists developing azo dye libraries or optimizing pigment color characteristics, this compound offers a distinct electronic profile compared to unsubstituted or alternatively substituted diazodiphenylamines, providing an additional dimension of structural control.

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